molecular formula C23H16ClNO4S2 B2749187 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone CAS No. 686736-81-2

1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone

Cat. No. B2749187
CAS RN: 686736-81-2
M. Wt: 469.95
InChI Key: YWQSXCZDMSRTCL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone, also known as CPOT, is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has been shown to have antimicrobial properties, inhibiting the growth of both bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is its versatility. It can be synthesized relatively easily and has a range of potential applications in medicinal chemistry. However, one of the limitations of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone. One area of interest is its potential as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone and its potential as a treatment for inflammatory diseases. Another area of interest is its potential as a treatment for Alzheimer's disease. 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has been shown to inhibit the production of beta-amyloid, which is involved in the development of Alzheimer's disease. Further research is needed to fully understand the potential of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone as a treatment for this disease. Finally, 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has potential applications in the field of cancer research. Further research is needed to fully understand the anticancer properties of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone and its potential as a treatment for various types of cancer.
Conclusion:
In conclusion, 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties, and has potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Further research is needed to fully understand the potential of 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone in these areas and to explore other potential applications.

Synthesis Methods

1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone can be synthesized by reacting 4-chloroacetophenone with 2-phenyl-4-(phenylsulfonyl)oxazole-5-thiol in the presence of a base such as potassium carbonate. The reaction proceeds via a Michael addition followed by cyclization to form the desired product. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial properties. 1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4S2/c24-18-13-11-16(12-14-18)20(26)15-30-23-22(31(27,28)19-9-5-2-6-10-19)25-21(29-23)17-7-3-1-4-8-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQSXCZDMSRTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-((2-phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)ethanone

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